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molecular formula C7H5Cl2NO B1311563 2,6-Dichlorobenzaldoxime CAS No. 25185-95-9

2,6-Dichlorobenzaldoxime

Cat. No. B1311563
M. Wt: 190.02 g/mol
InChI Key: YBSXDWIAUZOFFV-ONNFQVAWSA-N
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Patent
US08153624B2

Procedure details

Sodium hydroxide 3N (3.14 L, 9.43 mol) is added dropwise to a stirred suspension of hydroxylamine hydrochloride (675.55 g, 9.43 mol) in 0.5 L of water at 0° C. To this mixture is added dropwise a suspension of 2,6-dichlorobenzaldehyde (1500 g, 8.57 mol) in 7.5 L of ethanol and the reaction is heated at 90° C. overnight. The mixture is cooled to room temperature and then, concentrated to dryness. The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L), filtered and dried under high vacuum at 45° C. overnight. 1621.78 g of title compound (99%) is obtained as a white solid. MS (m/e): 190 (M+1)
Quantity
3.14 L
Type
reactant
Reaction Step One
Quantity
675.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:8]=1[CH:9]=O>O.C(O)C>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:8]=1[CH:9]=[N:4][OH:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.14 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
675.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NO)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1621.78 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08153624B2

Procedure details

Sodium hydroxide 3N (3.14 L, 9.43 mol) is added dropwise to a stirred suspension of hydroxylamine hydrochloride (675.55 g, 9.43 mol) in 0.5 L of water at 0° C. To this mixture is added dropwise a suspension of 2,6-dichlorobenzaldehyde (1500 g, 8.57 mol) in 7.5 L of ethanol and the reaction is heated at 90° C. overnight. The mixture is cooled to room temperature and then, concentrated to dryness. The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L), filtered and dried under high vacuum at 45° C. overnight. 1621.78 g of title compound (99%) is obtained as a white solid. MS (m/e): 190 (M+1)
Quantity
3.14 L
Type
reactant
Reaction Step One
Quantity
675.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:8]=1[CH:9]=O>O.C(O)C>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:8]=1[CH:9]=[N:4][OH:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.14 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
675.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NO)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1621.78 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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